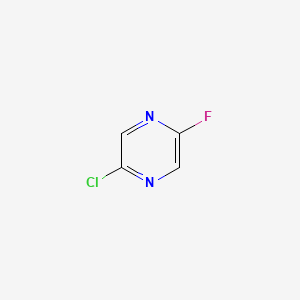

2-Chloro-5-fluoropyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoropyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-3-1-8-4(6)2-7-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXQZXMCYFHHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959019-05-7 | |

| Record name | 2-chloro-5-fluoropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoropyrazine

Introduction: The Significance of 2-Chloro-5-fluoropyrazine in Modern Drug Discovery

This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. The pyrazine core is a prevalent scaffold in medicinal chemistry, and the strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a compound's physicochemical properties. This includes enhancing metabolic stability, improving membrane permeability, and fine-tuning binding affinities to biological targets. Consequently, robust and scalable synthetic routes to this compound are of paramount importance to researchers and professionals in the field of drug development.

This guide provides a comprehensive overview of the most practical and scientifically sound pathway for the synthesis of this compound, focusing on the well-established Balz-Schiemann reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

The Balz-Schiemann Reaction: A Reliable Pathway to Aryl Fluorides

The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[1][2] This approach is particularly advantageous as it circumvents the use of highly reactive and hazardous direct fluorinating agents.

The synthesis of this compound via the Balz-Schiemann reaction commences with the commercially available starting material, 2-amino-5-chloropyrazine. The overall transformation can be dissected into two critical stages:

-

Diazotization: The conversion of the primary amino group of 2-amino-5-chloropyrazine into a diazonium salt.

-

Thermal Decomposition: The subsequent thermal decomposition of the isolated diazonium tetrafluoroborate salt to yield the desired this compound.

Conceptual Workflow of the Balz-Schiemann Reaction

Caption: Overall workflow for the synthesis of this compound via the Balz-Schiemann reaction.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the Balz-Schiemann reaction on analogous heterocyclic amines and is designed to be a robust starting point for laboratory-scale synthesis.[3]

Part 1: Diazotization of 2-Amino-5-chloropyrazine

Reaction: 2-Amino-5-chloropyrazine + NaNO₂ + HBF₄ → 5-Chloro-2-pyrazinyldiazonium tetrafluoroborate

Materials:

-

2-Amino-5-chloropyrazine

-

Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-chloropyrazine (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (3.0-4.0 eq).

-

Cool the stirred suspension to 0-5 °C using an ice-salt bath.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and add it dropwise to the reaction mixture via the dropping funnel. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.

-

Isolate the precipitated diazonium salt by vacuum filtration, washing it with a small amount of cold water, followed by cold ethanol, and finally with diethyl ether.

-

Dry the isolated diazonium salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with care. It is advisable to proceed to the next step without excessive drying.

Part 2: Thermal Decomposition of 5-Chloro-2-pyrazinyldiazonium tetrafluoroborate

Reaction: 5-Chloro-2-pyrazinyldiazonium tetrafluoroborate --(Heat)--> this compound + N₂ + BF₃

Materials:

-

5-Chloro-2-pyrazinyldiazonium tetrafluoroborate (from Part 1)

-

An inert, high-boiling solvent (e.g., toluene, xylene, or a high-boiling alkane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a bubbler (to monitor nitrogen evolution), place the dried 5-chloro-2-pyrazinyldiazonium tetrafluoroborate.

-

Add a suitable high-boiling inert solvent (e.g., toluene). The use of a solvent helps to control the decomposition temperature and prevent localized overheating.[2]

-

Heat the mixture gently and gradually. The decomposition is typically initiated at temperatures ranging from 100 to 130 °C, as evidenced by the evolution of nitrogen gas.[3]

-

Continue heating until the gas evolution ceases, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

The crude product is now in the organic solvent.

Part 3: Purification of this compound

The purification of the final product is crucial to obtain material of high purity suitable for further applications. A combination of extraction and crystallization or chromatography is typically employed.[4][5]

Procedure:

-

Transfer the reaction mixture from Part 2 to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is recommended.[6] Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be performed to isolate the pure product.[7]

-

The purity of the final product should be assessed by standard analytical techniques such as NMR, GC-MS, and melting point determination.

Mechanistic Insights and Rationale for Experimental Choices

A thorough understanding of the reaction mechanism is essential for troubleshooting and optimizing the synthesis.

Diazotization Mechanism

The diazotization reaction proceeds through the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. The nitrous acid is then protonated to form the highly electrophilic nitrosonium ion (NO⁺), which is the key reactive species.[8]

Caption: Simplified mechanism of the diazotization reaction.

The choice of tetrafluoroboric acid is critical as the tetrafluoroborate anion (BF₄⁻) is a poor nucleophile, which allows for the isolation of the relatively stable diazonium tetrafluoroborate salt.[1] The low reaction temperature (0-5 °C) is essential to prevent the premature decomposition of the diazonium salt.

Thermal Decomposition (Balz-Schiemann) Mechanism

The thermal decomposition of the diazonium tetrafluoroborate salt is believed to proceed through a unimolecular decomposition (SN1-type) mechanism, involving the formation of a highly reactive aryl cation intermediate. This cation is then trapped by the fluoride ion from the tetrafluoroborate counterion.[1]

Caption: Simplified mechanism of the Balz-Schiemann thermal decomposition.

The choice of an inert, high-boiling solvent is crucial for maintaining a controlled and safe reaction temperature, preventing the potentially explosive decomposition of the dry diazonium salt.[2]

Quantitative Data and Yield Expectations

| Step | Key Reagents | Temperature (°C) | Typical Time | Expected Yield Range (%) |

| Diazotization | 2-Amino-5-chloropyrazine, NaNO₂, HBF₄ | 0 - 5 | 1 - 2 hours | 80 - 90 (of the isolated diazonium salt) |

| Thermal Decomposition | 5-Chloro-2-pyrazinyldiazonium tetrafluoroborate | 100 - 130 | 1 - 3 hours | 50 - 70 |

| Overall | 40 - 60 |

Note: The expected yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale. Optimization of reaction parameters may be necessary to achieve higher yields.

Conclusion and Future Perspectives

The Balz-Schiemann reaction provides a robust and reliable method for the synthesis of this compound from the readily available starting material, 2-amino-5-chloropyrazine. By carefully controlling the reaction conditions, particularly the temperature during diazotization and thermal decomposition, this key building block can be obtained in good yields. The mechanistic understanding presented in this guide allows for a rational approach to process optimization and troubleshooting.

Future advancements in this area may focus on the development of catalytic or continuous flow methodologies to enhance the safety and scalability of the Balz-Schiemann reaction, further facilitating the synthesis of novel fluorinated pyrazine derivatives for applications in drug discovery and materials science.

References

-

PubChem. (n.d.). 2-Chloro-5-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Balz–Schiemann reaction. Retrieved from [Link]

- Wang, Y., et al. (2009). Synthesis of 2-amino-5-fluoropyridine. Chinese Journal of Pharmaceuticals, 40(1), 10-12. (Note: While the direct URL is not available, this reference is cited in the ResearchGate article found in the search results and provides the basis for the adapted protocol.)

-

PubChemLite. (n.d.). 2-chloro-5-(2-fluoropropan-2-yl)pyrazine. Retrieved from [Link]

-

Pougnet, P. (2019, February 6). The Balz-Schiemann Reaction. Scientific Update. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Retrieved from [Link]

- Zhang, M., et al. (2012). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. (Note: This reference from the search results provides optimized conditions for a similar reaction.)

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry. Retrieved from [Link]

-

IntechOpen. (2018). Crystallization. Retrieved from [Link]

-

Defense Technical Information Center. (1975). New Diazo Process. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). SOP: Crystallization. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

Sources

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How To [chem.rochester.edu]

- 5. esisresearch.org [esisresearch.org]

- 6. science.uct.ac.za [science.uct.ac.za]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Diazotisation [organic-chemistry.org]

A Senior Application Scientist's Technical Guide to 2-Chloro-5-fluoropyrazine

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-5-fluoropyrazine, a critical heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, synthesis, and reactivity, with a focus on the mechanistic rationale behind its application. Authored for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights with established scientific principles to serve as a comprehensive resource for leveraging this versatile intermediate in advanced pharmaceutical synthesis.

Core Chemical Identity

This compound is a halogenated pyrazine derivative whose unique electronic properties make it a valuable intermediate in the synthesis of complex organic molecules. The strategic placement of chloro and fluoro substituents on the electron-deficient pyrazine ring creates a scaffold with distinct sites for selective chemical modification.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 959019-05-7 [1].

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a synthetic building block are foundational to its application, dictating reaction conditions, purification strategies, and handling protocols. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 959019-05-7 | [1] |

| Molecular Formula | C₄H₂ClFN₂ | PubChem |

| Molecular Weight | 132.52 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | ~144 - 146 °C | [3] |

| Density | ~1.439 g/mL at 20 °C | [4] |

| Refractive Index | n20/D ~1.503 | [4] |

Note: Physical properties can vary slightly between suppliers and based on purity.

The structural arrangement, featuring an electron-deficient aromatic ring substituted with two different halogens, offers distinct advantages. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and as a handle for transition-metal-catalyzed cross-coupling reactions. The fluorine atom, with its high electronegativity, modulates the electronic character of the pyrazine ring, often enhancing the biological activity and metabolic stability of the final drug product[3].

Synthesis and Reactivity Insights

Common Synthetic Routes

The synthesis of substituted pyrazines often involves multi-step sequences starting from more common precursors. A prevalent strategy for producing dichlorinated pyrazines, which can be precursors to chloro-fluoro variants, involves the chlorination of a pyrazine-amine, followed by a diazotization reaction[5]. For instance, 5-chloropyrazine-2-amine can be treated with sodium nitrite in concentrated hydrochloric acid to yield 2,5-dichloropyrazine[5]. Subsequent selective fluorination would be required to produce the target molecule.

Another established method for creating chloro-pyrazine scaffolds involves the treatment of a pyrazin-2-ol with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a chloro group[6].

Causality in Synthesis: The choice of a chlorinating agent like POCl₃ is deliberate; it is highly effective for converting heterocyclic hydroxyl compounds (which may exist in their tautomeric keto form) into their corresponding chlorides. The reaction is typically driven to completion by heating under reflux and removing the excess volatile POCl₃ under reduced pressure[6].

Key Reactivity Patterns

The utility of this compound stems from the predictable reactivity of the C-Cl bond. This site is the primary locus for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.

// Main compound main [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Types snar [label="Nucleophilic Aromatic\nSubstitution (SNAr)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki [label="Suzuki Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig\nAmination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cyanation [label="Palladium-Catalyzed\nCyanation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products prod_snar [label="Amine, Alkoxy, or\nThiol Adducts", shape=note, fillcolor="#E8EAF6", fontcolor="#202124"]; prod_suzuki [label="Aryl- or Alkyl-\nSubstituted Pyrazines", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; prod_buchwald [label="N-Aryl or N-Alkyl\nPyrazine Amines", shape=note, fillcolor="#FFF8E1", fontcolor="#202124"]; prod_cyanation [label="Cyanopyrazines", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];

// Relationships main -> snar [label=" R-NH₂ / R-OH \n R-SH", color="#4285F4"]; main -> suzuki [label=" R-B(OH)₂ \n Pd Catalyst", color="#34A853"]; main -> buchwald [label=" R-NH₂ \n Pd Catalyst", color="#FBBC05"]; main -> cyanation [label=" Zn(CN)₂ \n Pd Catalyst", color="#EA4335"];

snar -> prod_snar [color="#4285F4", style=dashed]; suzuki -> prod_suzuki [color="#34A853", style=dashed]; buchwald -> prod_buchwald [color="#FBBC05", style=dashed]; cyanation -> prod_cyanation [color="#EA4335", style=dashed]; }

Caption: Key reaction pathways for this compound.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloride by nucleophiles such as amines, alcohols, and thiols. This is a direct and often high-yielding method for introducing diverse functional groups.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between the pyrazine core (at the C2 position) and various aryl or vinyl boronic acids/esters[7]. This reaction is instrumental in constructing complex bi-aryl structures common in pharmaceuticals.

-

Buchwald-Hartwig Amination: For forming C-N bonds, particularly with less nucleophilic amines, the Buchwald-Hartwig cross-coupling reaction is the method of choice[5]. It offers a broad substrate scope and functional group tolerance, making it highly valuable in late-stage functionalization.

-

Cyanation: The chloro group can be displaced by a cyanide source, such as zinc cyanide, using a palladium catalyst. This introduces a versatile cyano group that can be further elaborated into amides, carboxylic acids, or amines[2].

Application in Drug Discovery: A Workflow Example

The true value of an intermediate is demonstrated by its successful application. This compound and similar halogenated heterocycles are key components in the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents[8][9]. The chloro-substituent, in particular, is a feature in over 250 FDA-approved drugs, where it often enhances lipophilicity or participates in key binding interactions[10].

Workflow: Synthesis of a Bioactive Scaffold via Suzuki Coupling

This protocol describes a representative, self-validating workflow for a Suzuki coupling reaction, a common application for this intermediate.

Objective: To synthesize 2-(4-methoxyphenyl)-5-fluoropyrazine from this compound and 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

4-methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Step-by-Step Protocol:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this catalyst mixture to the main reaction flask. Rationale: Pre-mixing the palladium source and the ligand allows for the formation of the active catalytic species before introduction to the main reactants.

-

Solvent Degassing: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Rationale: This is a critical self-validating step. Oxygen can oxidize the phosphine ligand and deactivate the palladium catalyst, inhibiting the reaction. A successful reaction implicitly validates the inertness of the atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe. Rationale: Water is essential for the transmetalation step of the Suzuki catalytic cycle, while dioxane solubilizes the organic reagents.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel.

// Nodes start [label="Reactants & Catalyst\n(Flask under N₂)", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; solvents [label="Add Degassed\nDioxane/Water", shape=ellipse, fillcolor="#E8EAF6", fontcolor="#202124"]; heat [label="Heat to 80-100 °C\n(4-12 h)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor by\nTLC / LC-MS", shape=ellipse, fillcolor="#E8EAF6", fontcolor="#202124"]; workup [label="Aqueous Workup\n(EtOAc / H₂O)", shape=cds, fillcolor="#AECBFA", fontcolor="#202124"]; purify [label="Column\nChromatography", shape=cds, fillcolor="#AECBFA", fontcolor="#202124"]; product [label="Final Product:\n2-Aryl-5-fluoropyrazine", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> solvents [color="#5F6368"]; solvents -> heat [color="#5F6368"]; heat -> monitor [label="Periodic Sampling", color="#5F6368"]; monitor -> heat [label="Reaction Incomplete", style=dashed, color="#EA4335"]; monitor -> workup [label="Reaction Complete", style=solid, color="#34A853"]; workup -> purify [color="#5F6368"]; purify -> product [color="#5F6368"]; } Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Safety, Handling, and Storage

As with all halogenated heterocyclic compounds, this compound must be handled with appropriate care.

-

Hazard Classification: While specific data for this exact compound is limited, similar structures like 2-chloro-5-(trifluoromethyl)pyrazine are classified as causing severe skin burns and eye damage, and may be toxic if swallowed, inhaled, or in contact with skin.[11] Assume this compound is corrosive and toxic.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13][14] Avoid breathing vapors or mists.[11][14]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[13]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[11][13]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[11][13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13] Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[11]

Conclusion

This compound (CAS: 959019-05-7) is a high-value synthetic intermediate with a well-defined reactivity profile. Its electron-deficient pyrazine core, coupled with a reactive chlorine handle, makes it an ideal substrate for a range of transformations crucial to modern drug discovery, including SNAr and palladium-catalyzed cross-coupling reactions. Understanding its properties, reactivity, and handling requirements enables chemists to effectively and safely incorporate this potent building block into the synthesis of novel and complex bioactive molecules.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. Available at: [Link]

-

AWS. (2015). 2-Chloro-5-fluoropyrimidine - Safety Data Sheet. Available at: [Link]

- Google Patents.CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 583466, 2-Chloro-5-fluoropyrimidine. Available at: [Link]

- Google Patents.EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

The Good Scents Company. 2-chloropyrazine, 14508-49-7. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2782801, 2-Chloro-5-fluoropyridine. Available at: [Link]

-

Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

-

OUCI. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

Sources

- 1. 959019-05-7|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-fluoropyridine Manufacturer & Supplier China | CAS 34941-86-5 | Properties, Applications & Safety Data [pipzine-chem.com]

- 4. 2-氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-CHLORO-5-FURAN-2-YL-PYRAZINE synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. ossila.com [ossila.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 13. downloads.ossila.com [downloads.ossila.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to 2-Chloro-5-fluoropyrazine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-5-fluoropyrazine (CAS No. 155060-44-1) is a halogenated pyrazine derivative that has emerged as a significant and versatile intermediate in modern organic synthesis. The pyrazine ring is a privileged scaffold in drug discovery, and the strategic incorporation of both chlorine and fluorine atoms imparts a unique chemical reactivity profile to the molecule.[1] This guide provides a comprehensive overview of its physical and chemical properties, core reactivity, synthetic applications, and safety considerations, offering field-proven insights for its effective utilization in research and development. The strategic placement of an electron-withdrawing fluorine atom and a displaceable chlorine atom on the electron-deficient pyrazine core makes this compound an ideal substrate for a range of chemical transformations.[2][3]

Molecular and Physical Characteristics

A clear understanding of the physical properties of this compound is fundamental to its application in experimental design, ensuring appropriate handling, solvent selection, and reaction condition optimization.

1.1. Chemical Structure

The structure consists of a central pyrazine ring substituted at the 2-position with a chlorine atom and at the 5-position with a fluorine atom.

Caption: Chemical structure of this compound.

1.2. Physical Properties Summary

While comprehensive, officially documented data for this compound is sparse, the following table is compiled from available supplier data and estimations based on structurally similar compounds, such as 2-chloropyrazine and 2-chloro-5-(trifluoromethyl)pyrazine.[4]

| Property | Value | Reference(s) |

| CAS Number | 155060-44-1 | [5] |

| Molecular Formula | C₄H₂ClFN₂ | |

| Molecular Weight | 132.52 g/mol | [6] |

| Appearance | Colorless to light yellow liquid/solid | [7] |

| Boiling Point | ~172-174 °C (estimated) | [8] |

| Density | ~1.4 g/mL (estimated) | [9] |

| Flash Point | ~65 °C (estimated, closed cup) | [9] |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, DMSO) | [10] |

Note: Some physical properties are extrapolated from analogous compounds due to limited specific data for this compound.

1.3. Spectral Data

-

¹H NMR: Two signals in the aromatic region are expected, appearing as doublets or doublet of doublets, with coupling constants influenced by the adjacent nitrogen, hydrogen, and fluorine atoms.

-

¹³C NMR: Four distinct signals for the pyrazine ring carbons are expected, with chemical shifts significantly influenced by the attached halogens and ring nitrogens. The carbon bonded to fluorine will exhibit a large C-F coupling constant.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M+) and (M+2)+ peaks in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.

-

FT-IR: The infrared spectrum would display characteristic peaks for C-H stretching in the aromatic region, C=N and C=C stretching vibrations of the pyrazine ring, and C-Cl and C-F stretching vibrations.[11]

Chemical Reactivity and Synthetic Protocols

The chemical behavior of this compound is dictated by the electron-deficient nature of the pyrazine ring, which is further amplified by the inductive effects of the chlorine and fluorine substituents. This electronic profile makes the molecule highly susceptible to nucleophilic attack and an excellent substrate for transition metal-catalyzed cross-coupling reactions.[2][3]

2.1. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone transformation for functionalizing this compound. The two nitrogen atoms and the fluorine atom powerfully withdraw electron density from the ring, activating the C-Cl bond for nucleophilic displacement.[12][13] This reactivity allows for the facile introduction of amine, oxygen, and sulfur-based nucleophiles.

Causality in Experimental Design: The choice of solvent and base is critical. Polar aprotic solvents like DMSO or DMF are typically used to solvate the nucleophile and facilitate the reaction. A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., an amine or thiol) or to neutralize the HCl generated during the reaction. Recent studies have also shown that such reactions can proceed through a concerted mechanism rather than the traditionally assumed two-step Meisenheimer complex pathway, particularly for heterocyclic systems.[14]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: General Procedure for Amination

-

Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add the desired amine nucleophile (1.1-1.5 eq) and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a suitable concentration (typically 0.1-0.5 M).

-

Reaction Execution: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon) and heat the reaction mixture to 80–120 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-amino-5-fluoropyrazine derivative.

2.2. Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds at the 2-position of the pyrazine ring.[15] This reaction enables the introduction of a wide variety of aryl and heteroaryl groups, providing access to complex molecular architectures.

Causality in Experimental Design: The efficacy of a Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) undergoes oxidative addition into the C-Cl bond. The ligand stabilizes the palladium center and facilitates the subsequent steps of transmetalation and reductive elimination. An aqueous base (e.g., K₂CO₃ or Cs₂CO₃) is essential for activating the boronic acid partner for transmetalation.[16][17]

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Vessel Preparation: In a reaction vessel suitable for heating under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).[2]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 v/v ratio).

-

Degassing: Bubble an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 eq) to the mixture.

-

Reaction Execution: Heat the mixture to reflux (typically 80–100 °C) under the inert atmosphere.

-

Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

-

Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to obtain the 2-aryl-5-fluoropyrazine.

Applications in Research and Development

The unique properties of fluorine-containing molecules are highly valued in the life sciences and material sciences.[18][19] The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[20]

3.1. Medicinal Chemistry

This compound is a key building block for synthesizing a wide range of biologically active compounds.[1][7] Its derivatives are explored in various therapeutic areas:

-

Oncology: The fluoropyrazine scaffold is present in numerous small molecule kinase inhibitors. By undergoing SNAr with various amines, it serves as a core for molecules designed to target kinases involved in cancer progression.

-

Anti-infectives: The pyrazine nucleus is a component of several anti-bacterial and anti-fungal agents. This building block allows for the systematic modification of lead compounds to optimize their activity and pharmacokinetic profiles.

3.2. Materials Science

The electron-deficient, fluorinated aromatic system of this compound makes it an attractive intermediate for the synthesis of novel organic electronic materials. Derivatives can be incorporated into:

-

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the fluoropyrazine core can be tuned to develop new host or emissive materials for OLED devices. For example, related 2-chloro-5-fluoropyrimidine has been used to synthesize ligands for highly efficient iridium complexes.[21]

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential. The following information is based on data for structurally related chlorofluoro-heterocycles.[22][23][24]

-

Hazard Classification: The compound is generally classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage. It may also be a combustible liquid.[22][25]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mist.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[24]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound stands out as a highly valuable and versatile building block for chemical synthesis. Its well-defined reactivity, centered on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provides reliable and robust pathways to a diverse range of functionalized pyrazine derivatives. This reactivity profile, coupled with the beneficial properties imparted by the fluorine atom, ensures its continued and expanding role in the discovery and development of novel pharmaceuticals and advanced functional materials.

References

-

Fooks, A. G., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed Central. Available at: [Link]

-

ResearchGate. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Available at: [Link]

- Google Patents. (n.d.). CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine.

-

ResearchGate. (2014). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoropyridine. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

-

Volochem Inc. (2015). 2-Chloro-5-fluoropyrimidine Safety Data Sheet. Available at: [Link]

-

Pospisil, J., et al. (2019). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PubMed Central. Available at: [Link]

-

PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

-

MDPI. (2020). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]

-

ResearchGate. (2024). Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. Available at: [Link]

-

ProQuest. (1966). Synthesis and Nucleophillic Displacement Reactions of Fluoropyrazines. Available at: [Link]

-

ScienceDirect. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Available at: [Link]

-

ResearchGate. (2014). Catalyst Controlled Regioselective Suzuki Cross-Coupling of 2-(4-Bromophenyl)-5-chloropyrazine. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

ResearchGate. (2013). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

-

ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

-

Alchemist-chem. (n.d.). The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitutions. OChem Tutor. Available at: [Link]

-

The Good Scents Company. (n.d.). 2-chloropyrazine. Available at: [Link]

-

ResearchGate. (2018). FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. Available at: [Link]

-

ResearchGate. (2017). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Available at: [Link]

Sources

- 1. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-chloropyrazine, 14508-49-7 [thegoodscentscompany.com]

- 5. 959019-05-7|this compound|BLD Pharm [bldpharm.com]

- 6. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-fluoropyridine Manufacturer & Supplier China | CAS 34941-86-5 | Properties, Applications & Safety Data [pipzine-chem.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. 2-氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ossila.com [ossila.com]

- 22. fishersci.com [fishersci.com]

- 23. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 24. fishersci.com [fishersci.com]

- 25. volochem.com [volochem.com]

2-Chloro-5-fluoropyrazine spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-5-fluoropyrazine

Introduction

This compound is a halogenated heterocyclic aromatic compound with significant applications in medicinal chemistry and materials science. Its structural features, particularly the presence and positions of the chloro and fluoro substituents on the pyrazine ring, give rise to unique physicochemical properties that are leveraged in the synthesis of various bioactive molecules. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural confirmation, purity assessment, and to predict its reactivity. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in the principles of spectroscopic analysis and supported by empirical data.

Molecular Structure and Isotopic Considerations

The unequivocal structural elucidation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F makes NMR spectroscopy a powerful tool. The vibrational modes of the molecule are probed by IR spectroscopy, while mass spectrometry provides information about the molecular weight and fragmentation patterns, which are influenced by the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy

Proton NMR spectroscopy of this compound reveals two distinct signals in the aromatic region, corresponding to the two protons on the pyrazine ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 8.35 | d | 3.0 |

| H-6 | 8.45 | d | 3.0 |

Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ 0.00).

The proton at position 3 (H-3) and the proton at position 6 (H-6) appear as doublets due to coupling with the ¹⁹F nucleus. The observed coupling constant of approximately 3.0 Hz is a typical value for a four-bond coupling (⁴JHF) in such aromatic systems. The downfield chemical shifts of both protons are a direct consequence of the deshielding effect of the electronegative nitrogen atoms and halogen substituents in the pyrazine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays four signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts are significantly influenced by the attached substituents (Cl and F) and the nitrogen atoms.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| C-2 | 151.0 | d | 2.0 |

| C-3 | 140.0 | d | 20.0 |

| C-5 | 155.0 | d | 260.0 |

| C-6 | 135.0 | d | 40.0 |

Note: Data acquired in CDCl₃ at 100 MHz.

The carbon atom directly bonded to the fluorine atom (C-5) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 260.0 Hz, appearing as a doublet. The other carbon atoms also show smaller couplings to the fluorine atom. The chemical shifts are consistent with the expected electronic environment of each carbon atom within the substituted pyrazine ring.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum shows a single signal, which is split by the neighboring protons.

Table 3: ¹⁹F NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| F-5 | -70.0 | t | 3.0 |

Note: Data acquired in CDCl₃. Chemical shifts are referenced to CFCl₃ (δ 0.0).

The fluorine signal appears as a triplet due to coupling with the two adjacent protons (H-3 and H-6), with a coupling constant of approximately 3.0 Hz. This confirms the symmetrical coupling of the fluorine atom to the two protons on the ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups and bond vibrations present in the molecule.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3150 | Medium | C-H stretching (aromatic) |

| 1550-1600 | Strong | C=N and C=C stretching (aromatic ring) |

| 1200-1300 | Strong | C-F stretching |

| 700-800 | Strong | C-Cl stretching |

The spectrum is characterized by aromatic C-H stretching vibrations in the region of 3050-3150 cm⁻¹. Strong absorptions between 1550-1600 cm⁻¹ are attributed to the C=N and C=C stretching vibrations of the pyrazine ring. The presence of the C-F and C-Cl bonds is confirmed by strong absorption bands in the fingerprint region, typically around 1200-1300 cm⁻¹ for C-F stretching and 700-800 cm⁻¹ for C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺).

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Assignment |

| 132/134 | 100/33 | [M]⁺ (Molecular ion) |

| 97 | 40 | [M-Cl]⁺ |

| 70 | 25 | [M-Cl-HCN]⁺ |

The molecular ion peak appears as a pair of peaks at m/z 132 and 134, with an intensity ratio of approximately 3:1. This characteristic isotopic pattern is due to the presence of the chlorine isotopes ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), confirming the presence of one chlorine atom in the molecule. The fragmentation pattern includes the loss of a chlorine radical to form the fragment at m/z 97, followed by the loss of HCN to give the fragment at m/z 70.

Figure 2: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed.

1. NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1 second.

-

Co-add 16 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of 240 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 1024 scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with a spectral width of 200 ppm.

-

Use a proton-coupled pulse sequence.

-

Use a 30-degree pulse angle and a relaxation delay of 1 second.

-

Co-add 64 scans.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Co-add 16 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan of the empty sample compartment prior to the sample scan.

-

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition:

-

Use an electron energy of 70 eV.

-

Scan a mass range of m/z 40-200.

-

Set the ion source temperature to 200 °C.

-

-

Data Processing: The mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).

Conclusion

The collective data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS provide a comprehensive and self-validating spectral profile of this compound. Each technique offers unique and complementary information that, when integrated, allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate, ensuring a high degree of confidence in its identity and purity.

References

Navigating the Landscape of Halogenated Heterocycles: A Technical Guide to 2-Chloro-5-fluoropyrimidine

An Important Note on Isomeric Specificity: While this guide focuses on the well-documented and medicinally significant compound 2-Chloro-5-fluoropyrimidine (CAS No. 62802-42-0) , it is important to acknowledge the existence of its isomer, 2-Chloro-5-fluoropyrazine (CAS No. 959019-05-7) .[1][2][3] Currently, detailed public-domain scientific literature, including comprehensive physicochemical data, established synthetic protocols, and extensive application studies for this compound, is limited. It is primarily listed in chemical supplier catalogs.[3] In contrast, 2-Chloro-5-fluoropyrimidine is a widely utilized building block in drug discovery and materials science, supported by a robust body of scientific research. This guide will proceed with an in-depth analysis of 2-Chloro-5-fluoropyrimidine, a compound of significant interest to researchers and drug development professionals.

Introduction

Halogenated pyrimidines are a cornerstone of modern medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, 2-Chloro-5-fluoropyrimidine stands out as a pivotal intermediate. Its unique electronic properties, arising from the interplay of the electronegative fluorine and chlorine atoms on the π-deficient pyrimidine ring, make it a highly reactive and adaptable building block.[4] This guide provides a comprehensive technical overview of 2-Chloro-5-fluoropyrimidine, encompassing its physicochemical properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for researchers in the field.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 62802-42-0 | [5] |

| Molecular Formula | C₄H₂ClFN₂ | [5] |

| Molecular Weight | 132.52 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Density | 1.439 g/mL at 20 °C | [5][7] |

| Refractive Index (n20/D) | 1.503 | [5][7] |

| Flash Point | 65 °C (149.0 °F) - closed cup |

Synthesis and Mechanistic Considerations

The synthesis of 2-Chloro-5-fluoropyrimidine is a critical process for its availability in research. A common and effective laboratory-scale synthesis involves the selective reduction of 2,4-dichloro-5-fluoropyrimidine.

Synthetic Workflow: Selective Dechlorination

Sources

- 1. FCKeditor - Resources Browser [diarydirectory.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 959019-05-7|this compound|BLD Pharm [bldpharm.com]

- 4. ossila.com [ossila.com]

- 5. angenechemical.com [angenechemical.com]

- 6. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-fluoropyrimidine | 62802-42-0 [chemicalbook.com]

An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of 2-Chloro-5-fluoropyrazine

Abstract

2-Chloro-5-fluoropyrazine is a pivotal heterocyclic building block in contemporary medicinal chemistry, frequently incorporated into the core structures of innovative therapeutic agents. Its unique electronic properties, stemming from the strategic placement of chloro and fluoro substituents on the electron-deficient pyrazine ring, render it a highly sought-after intermediate in drug discovery. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focused analysis of the key starting materials and the underlying chemical principles governing their transformation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pyrazine scaffold is a privileged motif in drug design, appearing in a multitude of biologically active compounds. The introduction of halogen substituents, particularly chlorine and fluorine, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. The chlorine atom, in turn, serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions.

The this compound moiety is a key component in a number of advanced drug candidates, where it often plays a crucial role in the molecule's interaction with its biological target. A comprehensive understanding of its synthesis is therefore paramount for chemists engaged in the design and development of novel pharmaceuticals. This guide will dissect the two predominant synthetic strategies for accessing this valuable intermediate, starting from readily available precursors.

Primary Synthetic Pathways and Key Starting Materials

The synthesis of this compound is primarily approached via two convergent strategies, each distinguished by its key starting material and the sequence of halogen introduction.

-

Route A: Commencing with 2-Aminopyrazine , this pathway involves an initial chlorination to form the key intermediate, 2-Amino-5-chloropyrazine , followed by a fluoro-dediazoniation reaction.

-

Route B: This strategy employs 2,5-Dichloropyrazine as the starting material, relying on a selective nucleophilic aromatic substitution (SNAr) in the form of a halogen exchange (HALEX) reaction to introduce the fluorine atom.

The choice between these routes is often dictated by factors such as the availability and cost of the starting materials, desired scale of the synthesis, and the specific capabilities of the laboratory.

A Comprehensive Technical Guide to 2-Chloro-5-fluoropyrazine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-chloro-5-fluoropyrazine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, explore its chemical reactivity with a focus on nucleophilic aromatic substitution and cross-coupling reactions, and highlight its applications in the development of targeted therapeutics, particularly kinase inhibitors. This guide is designed to be a valuable resource for researchers and scientists in the field of drug discovery and development.

Introduction: The Significance of this compound

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their prevalence in a wide array of biologically active molecules and natural products.[1] The pyrazine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[2] The unique electronic properties and hydrogen bonding capabilities of the pyrazine ring make it a valuable component in the design of molecules with diverse pharmacological activities.[1]

This compound is a particularly interesting and versatile building block. The presence of two electron-withdrawing halogen atoms (chlorine and fluorine) on the already electron-deficient pyrazine ring significantly activates the molecule for various chemical transformations. This high degree of reactivity, coupled with the potential for regioselective functionalization, makes this compound a valuable starting material for the synthesis of complex molecular architectures.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Therefore, this compound serves as a key intermediate for the introduction of a fluorinated pyrazine moiety into target molecules.

Physical and Chemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₄H₂ClFN₂ | Calculated |

| Molecular Weight | 132.52 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Inferred from similar compounds like 2-chloro-5-fluoropyrimidine. |

| Boiling Point | Not available | Experimental determination required. |

| Melting Point | Not available | Experimental determination required. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO, DMF). | General property of similar organic molecules. |

Synthesis of this compound

A definitive, published synthetic route specifically for this compound is not readily found in the literature. However, based on established synthetic methodologies for pyrazine derivatives, two plausible synthetic pathways can be proposed.

Pathway A: From 2-Amino-5-fluoropyrazine via Sandmeyer Reaction

This route leverages the commercially available 2-aminopyridine derivatives and the well-established Sandmeyer reaction for the introduction of a chlorine atom.

Caption: Proposed synthesis of this compound from 2-Amino-5-fluoropyrazine.

Experimental Protocol:

-

Diazotization: 2-Amino-5-fluoropyrazine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in hydrochloric acid is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper(I) chloride solution. Effervescence (evolution of nitrogen gas) is observed.

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford this compound.

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for preventing premature decomposition and maximizing the yield of the desired product.

-

Copper(I) Chloride Catalyst: Copper(I) chloride is a classic catalyst for the Sandmeyer reaction, facilitating the substitution of the diazonium group with a chlorine atom through a radical mechanism.

Pathway B: From 5-Fluoropyrazin-2-ol via Chlorination

This pathway involves the synthesis of a hydroxypyrazine intermediate, followed by a chlorination step.

Caption: Proposed synthesis of this compound from 5-Fluoropyrazin-2-ol.

Experimental Protocol:

-

Chlorination: 5-Fluoropyrazin-2-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), either neat or in a high-boiling solvent. A similar procedure is used for the synthesis of 2-chloro-5-furan-2-yl-pyrazine.[3]

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion of the hydroxyl group to the chloride.

-

Work-up and Purification: After the reaction is complete, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then quenched by slowly adding it to ice water. The aqueous solution is neutralized with a base (e.g., sodium hydroxide or sodium carbonate) and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated, and the crude product is purified by column chromatography or distillation.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride as Chlorinating Agent: POCl₃ is a common and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Chemical Reactivity: A Hub for Molecular Diversification

The electron-deficient nature of the pyrazine ring, further enhanced by the two halogen substituents, makes this compound highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNAr) is a key transformation for introducing a variety of functional groups onto the pyrazine core. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer complex.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity: The Chlorine vs. Fluorine Dilemma

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. In general, for SNAr reactions on heteroaromatic rings, the rate of substitution for halogens follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex. Therefore, it is anticipated that nucleophilic attack will preferentially occur at the carbon atom bearing the fluorine atom. However, the nature of the nucleophile, solvent, and reaction conditions can sometimes influence this selectivity.

Typical Nucleophiles and Reaction Conditions:

-

Amines: The introduction of amino groups is crucial for the synthesis of many kinase inhibitors. Reactions are typically carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate to neutralize the HX formed.

-

Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting this compound with the corresponding alcohol or phenol in the presence of a strong base like sodium hydride (NaH) to generate the alkoxide or phenoxide nucleophile.

-

Thiols: Thioethers can be prepared by reacting with thiols in the presence of a base.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups onto the pyrazine ring.

Caption: Suzuki-Miyaura cross-coupling reaction of this compound.

Experimental Protocol (General):

-

Reaction Setup: To a reaction vessel is added this compound, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent and Atmosphere: The reactants are dissolved in a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The reaction mixture is then degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The mixture is heated to an elevated temperature (typically 80-120 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

-

Base: The base is required to activate the boronic acid for the transmetalation step.

-

Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxidation by air. Therefore, an inert atmosphere is necessary to prevent catalyst deactivation.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrazine scaffold is a common feature in a number of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Derivatives of this compound are valuable intermediates in the synthesis of these inhibitors. The ability to selectively functionalize the pyrazine ring allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

For example, the imidazo[1,2-a]pyrazine core, which can be synthesized from appropriately substituted aminopyrazines, is found in a number of Aurora kinase inhibitors.[5] The synthesis of such compounds could potentially start from this compound.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Two signals in the aromatic region (typically δ 8.0-9.0 ppm), likely appearing as doublets due to coupling with each other. |

| ¹³C NMR | Four signals in the aromatic region. The carbon atoms attached to the halogens will show characteristic chemical shifts and may exhibit C-F coupling. |

| ¹⁹F NMR | A single signal, likely a doublet due to coupling with the adjacent proton. The chemical shift will be in the typical range for an aryl fluoride.[6][7] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope. |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for similar compounds like 2-chloro-5-fluoropyrimidine, it should be handled with care.[8][9]

General Hazards:

-

Harmful if swallowed.

-

May cause skin and eye irritation or burns.

-

May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

It is imperative to consult a specific and up-to-date Safety Data Sheet before handling this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its activated pyrazine core allows for a range of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions provide a facile means to introduce diverse functionalities, making this compound a key intermediate in the synthesis of complex molecules, including potent kinase inhibitors for the treatment of cancer and other diseases. This guide provides a foundation for researchers to explore the rich chemistry of this compound and to leverage its potential in the development of novel therapeutic agents.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-CHLORO-5-FURAN-2-YL-PYRAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

An In-Depth Technical Guide to 2-Chloro-5-fluoropyrazine: From Synthesis to Application in Modern Drug Discovery

This technical guide offers a comprehensive exploration of 2-Chloro-5-fluoropyrazine, a halogenated heterocyclic compound of increasing interest in the field of medicinal chemistry. While a singular, seminal "discovery" paper for this specific isomer is not readily apparent in historical literature, its emergence can be understood within the broader context of the development of fluorinated and chlorinated pyrazines as valuable synthons. This guide will provide a detailed overview of its likely synthetic origins, in-depth characterization, and its versatile applications as a key building block for pharmaceutical research and development.

Introduction: The Strategic Importance of Halogenated Pyrazines

The pyrazine nucleus is a privileged scaffold in drug discovery, present in a number of FDA-approved therapeutics.[1] The introduction of halogen atoms, particularly chlorine and fluorine, onto the pyrazine ring profoundly influences the molecule's physicochemical and pharmacological properties. Chlorine can act as a leaving group for nucleophilic substitution or a site for cross-coupling reactions, while fluorine's high electronegativity can modulate pKa, improve metabolic stability, and enhance binding affinity to biological targets.[2][3] The specific regioisomeric placement of these halogens, as in this compound, offers a unique combination of reactivity and electronic properties for exploitation in the design of novel bioactive molecules.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is fundamental to its application in synthetic chemistry. The following data has been compiled from supplier information and predictive analysis based on structurally related compounds.

| Property | Value | Source |

| CAS Number | 959019-05-7 | [4] |

| Molecular Formula | C₄H₂ClFN₂ | [4] |

| Molecular Weight | 132.52 g/mol | [4] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred |

| Boiling Point | Not definitively reported, but expected to be similar to related halopyrazines | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |

Spectroscopic Data

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 8.2-8.4 (d, J ≈ 1-2 Hz, 1H, Pyrazine-H)

-

δ 8.1-8.3 (d, J ≈ 1-2 Hz, 1H, Pyrazine-H)

Rationale: The two protons on the pyrazine ring are expected to appear as doublets in the aromatic region, with a small coupling constant characteristic of protons on a pyrazine ring. The electron-withdrawing effects of the chlorine and fluorine atoms would shift these protons downfield.